molecular formula C11H14N2O5 B12680034 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one CAS No. 97975-00-3

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one

Cat. No.: B12680034
CAS No.: 97975-00-3
M. Wt: 254.24 g/mol
InChI Key: QCIBQMMNYYRIGG-DJLDLDEBSA-N
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Description

This compound is a fused heterocyclic system comprising a pyrimidin-2-one core linked to a tetrahydrofuran (THF) ring substituted with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups. The THF moiety resembles carbohydrate derivatives seen in nucleosides, while the pyrimidinone ring is a common pharmacophore in antiviral and anticancer agents .

Properties

CAS No.

97975-00-3

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydrofuro[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C11H14N2O5/c14-5-8-7(15)3-9(18-8)13-4-6-1-2-17-10(6)12-11(13)16/h4,7-9,14-15H,1-3,5H2/t7-,8+,9+/m0/s1

InChI Key

QCIBQMMNYYRIGG-DJLDLDEBSA-N

Isomeric SMILES

C1COC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C1COC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxyketone, under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable amine or amide, followed by cyclization to form the fused pyrimidine ring.

    Functional group modifications: The hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The furan and pyrimidine rings can be reduced under hydrogenation conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting hydroxyl groups to chlorides or tosylates.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or tosylated derivatives.

Scientific Research Applications

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural Analogues from Nucleoside Derivatives

Compound 16 ():
  • Structure : Contains a fluorinated alkyl chain, triazole linkers, and a 5-methyl-2,4-dioxo-dihydropyrimidine base attached to a THF ring.
  • Key Differences : The presence of a long heptadecafluoroundecanamido chain and acetylated sugar moieties distinguishes it from the target compound, which lacks fluorination and acetylation .
Compound 17 ():
  • Structure: Features a non-acetylated sugar (tetrahydro-2H-pyran-2-yl) linked to a pyrimidinone via triazole.
  • Key Similarity: Both compounds share the pyrimidinone core and hydroxyl-rich sugar-like regions. However, Compound 17’s pyranose ring contrasts with the THF ring in the target compound .
4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one ():
  • Structure: A dichlorinated THF ring fused to a 4-aminopyrimidin-2-one.
  • Key Contrast: The dichloro substitution and amino group on the pyrimidinone differentiate it from the target compound, which lacks halogens and has an unsubstituted pyrimidinone oxygen .
(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL ():
  • Structure : A difluorinated THF ring coupled to a pyrrolopyrimidine base.
  • Key Feature: The difluoro substitution and pyrrolo[2,3-d]pyrimidine system highlight its role as a fluorinated nucleoside analog, unlike the non-fluorinated target compound .

Pyrimidinone Derivatives with Fused Heterocycles

3-(5-Methylfuran-2-yl)-5-propyl-8-(3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one ():
  • Structure: Combines a triazolopyrimidinone with a pyranose sugar.
  • Key Comparison: While both compounds have hydroxylated carbohydrate-like moieties, the triazolo[4,3-a]pyrimidinone core and propyl substituent in Compound 15 diverge from the simpler furopyrimidinone system of the target .
4i and 4j ():
  • Structure: Pyrimidinones fused with coumarin and tetrazole groups.
  • Contrast : These compounds lack the THF ring and instead incorporate coumarin and tetrazole moieties, emphasizing their role as fluorescent probes or kinase inhibitors, unlike the nucleoside-like target compound .

Data Table: Structural and Functional Comparison

Compound Name (Reference) Molecular Formula Molecular Weight Key Functional Groups Structural Features
Target Compound C12H14N2O6 294.25 Pyrimidin-2-one, THF, -OH, -CH2OH Furopyrimidinone with dihydro-THF
Compound 16 C51H50F17N9O12 1392.93 Fluorinated chain, triazole, acetylated Antiviral scaffold with lipophilic modifiers
Compound 17 C37H32F17N9O10 1130.68 Non-acetylated sugar, triazole Glycosylated pyrimidinone
Compound C9H11Cl2N3O4 296.10 Dichloro-THF, 4-aminopyrimidinone Halogenated nucleoside analog
Compound C11H12F2N4O4 310.23 Difluoro-THF, pyrrolopyrimidine Fluorinated purine mimic
Compound 15 C24H24N4O8 496.47 Triazolopyrimidinone, pyranose Fluorescent sugar conjugate

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